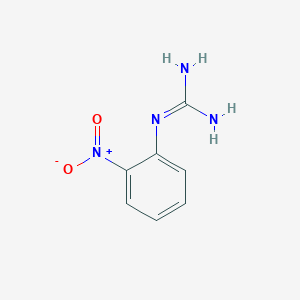
N-(2-Nitro-phenyl)-guanidine
Overview
Description
1-[2-Nitrophenyl]guanidinium is a compound that belongs to the guanidine family, which is known for its versatile functional groups and significant biological activities. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity. These properties make guanidines valuable in various biochemical processes and pharmaceutical applications .
Preparation Methods
The synthesis of 1-[2-Nitrophenyl]guanidinium typically involves the reaction of 2-nitroaniline with a guanylating agent. One common method is the use of S-methylisothiourea as a guanylating agent, which reacts with 2-nitroaniline under mild conditions to form the desired guanidinium compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-[2-Nitrophenyl]guanidinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The guanidinium group can be hydrolyzed to form the corresponding amine and urea derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Nitrophenyl]guanidinium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Nitrophenyl]guanidinium involves its interaction with molecular targets such as enzymes and receptors. The guanidinium group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its high basicity, which allows it to interact with various biological molecules.
Comparison with Similar Compounds
1-[2-Nitrophenyl]guanidinium can be compared with other guanidine derivatives, such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but differ in their substituents, which can affect their reactivity and biological activity.
Thioureas: These compounds are also used as guanylating agents but have different mechanisms of action and applications.
The uniqueness of 1-[2-Nitrophenyl]guanidinium lies in its specific functional groups and their ability to interact with biological molecules, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-nitrophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-7(9)10-5-3-1-2-4-6(5)11(12)13/h1-4H,(H4,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZVMRZLWGSBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311004 | |
| Record name | N-(2-Nitrophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70973-04-5 | |
| Record name | N-(2-Nitrophenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70973-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Nitrophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
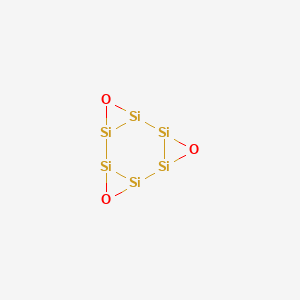

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)

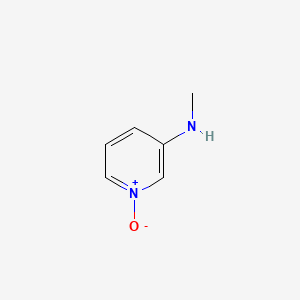
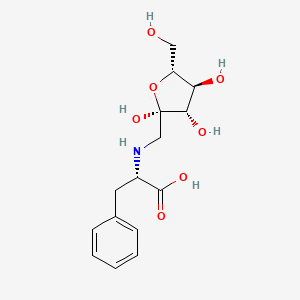

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
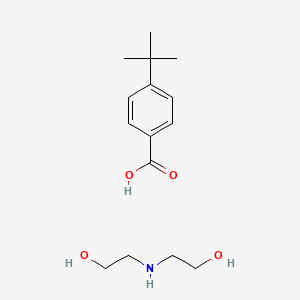
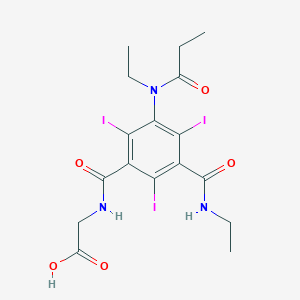
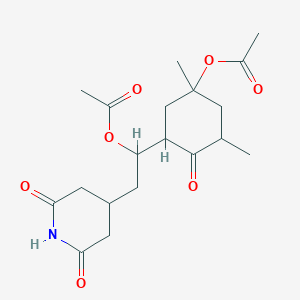
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
